molecular formula C34H38N4O7S B2509184 (2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid CAS No. 1864002-98-1

(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid

Cat. No.: B2509184
CAS No.: 1864002-98-1
M. Wt: 646.76
InChI Key: ORLBFKRSGGXJJF-PIKZIKFNSA-N
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Description

(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentamethylbenzyl (Pbf) protecting group on the guanidino moiety. This compound is valuable in the field of organic chemistry, particularly in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.

    Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group.

    Guanidination: The guanidino group is introduced using a suitable guanidinating reagent.

    Pbf Protection: The pentamethylbenzyl (Pbf) group is added to protect the guanidino moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Optimization: Reaction conditions are optimized for yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:

    Deprotection: Removal of the Fmoc and Pbf protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Introduction of various functional groups at specific positions.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Pbf deprotection.

    Coupling Reagents: Carbodiimides such as DCC or EDC, and coupling additives like HOBt or HOAt.

    Reaction Conditions: Typically carried out in organic solvents like DMF or DCM, under inert atmosphere.

Major Products

The major products formed from these reactions include:

    Deprotected Amino Acids: After removal of protecting groups.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research and therapeutic purposes.

    Bioconjugation: Utilized in the conjugation of peptides to other biomolecules.

    Drug Development: Plays a role in the development of peptide-based drugs.

    Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of (2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid involves:

    Protecting Group Functionality: The Fmoc and Pbf groups protect the amino and guanidino groups during peptide synthesis, preventing unwanted side reactions.

    Coupling Efficiency: Enhances the efficiency of peptide bond formation by stabilizing reactive intermediates.

    Molecular Targets: Targets specific amino acid residues in peptides and proteins, facilitating selective modifications.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-2-amino-4-(N’-Pbf-guanidino)-butyric acid: Similar structure but with a butyric acid backbone.

    (S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid: Contains a propionic acid backbone.

Uniqueness

(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is unique due to its pyrrolidine backbone, which imparts specific conformational properties to the peptides synthesized using this compound. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.

Properties

IUPAC Name

(2S,4R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLBFKRSGGXJJF-PIKZIKFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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